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Cat. No.: B560024

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trelagliptin is a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme
responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).
By inhibiting DPP-4, trelagliptin increases the levels of active GLP-1, which in turn stimulates
glucose-dependent insulin secretion, suppresses glucagon secretion, and improves glycemic
control in patients with type 2 diabetes. This document provides detailed protocols for in vitro
cell-based assays to characterize the activity of Trelagliptin Succinate, including its DPP-4
inhibitory potential, its effects on insulin signaling pathways in adipocytes, and its potential to
enhance GLP-1 secretion.

Data Presentation
Table 1: In Vitro DPP-4 Inhibitory Activity of Trelagliptin
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Cell Line/[Enzyme

Parameter Value Reference
Source
Recombinant Human
ICso0 4 nM [1]1[2][3]
DPP-4
5.4 nM (95% Cl: 5.2—
ICso0 Caco-2 cell extract [4]

5.7)

Mechanism of

Inhibition

Reversible,
Competitive, Slow-

binding

Recombinant Human
DPP-4

[11(3][41[5][6]

Selectivity

>10,000-fold over
DPP-8 and DPP-9

Recombinant Human

Proteases

[L1(3][41[5][6]

Table 2: Effect of Trelagliptin Succinate on 3T3-L1

Adipocytes

Assay

Treatment
Concentration

Result

Reference

Increased glucose

Glucose Uptake 50 pM [7]
uptake
Increased glucose
Glucose Uptake 100 pM [7]
uptake
Increased GLUT4
GLUT4 Translocation 3.4 mM content in the outer [718]
membrane
Increased expression
PI-3K/AKT Pathway 50 pM [7]
of PI-3K and p-AKT
Increased expression
P1-3K/AKT Pathway 100 pM of PI-3K, p-AKT, and [71[8]

p-IRS-1

Experimental Protocols
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DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of

Trelagliptin Succinate against DPP-4.

Workflow for DPP-4 Inhibition Assay
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Preparation

Prepare Reagents:
- DPP-4 Enzyme
- Fluorogenic Substrate
- Trelagliptin Succinate
- Assay Buffer

:

Prepare 96-well plate

Assay

Add Trelagliptin Succinate
(various concentrations)

:

Add DPP-4 Enzyme

;

Pre-incubate

;

Add Fluorogenic Substrate
(e.g., Gly-Pro-AMC)

:

Incubate at 37°C

Detection

Read Fluorescence
(Ex: 360 nm, Em: 460 nm)

:

Analyze Data
(Calculate % Inhibition and ICso)

Click to download full resolution via product page

Caption: Workflow of the in vitro DPP-4 inhibition assay.
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Materials:

Recombinant human DPP-4 enzyme

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)
Trelagliptin Succinate

DPP-4 Assay Buffer (e.g., 20 mM HEPES, 20 mM MgClz, 0.1 mg/ml BSA, pH 7.4)[4]
96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a stock solution of Trelagliptin Succinate in DMSO and dilute it with DPP-4 Assay
Buffer to achieve a range of desired concentrations.

Add 25 L of the Trelagliptin Succinate dilutions to the wells of a 96-well plate. Include
wells with buffer only for the enzyme control (uninhibited) and wells with a known DPP-4
inhibitor as a positive control.

Add 50 pL of DPP-4 enzyme solution (e.g., 1 nmol/L final concentration) to each well.[4]
Incubate the plate for 10 minutes at 37°C.[9]
Initiate the reaction by adding 25 pL of the DPP-4 substrate solution to each well.

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and
an emission wavelength of 460 nm in kinetic mode for 15-30 minutes at 37°C.[9]

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

Determine the percent inhibition for each Trelagliptin Succinate concentration relative to
the enzyme control.
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» Plot the percent inhibition against the logarithm of the Trelagliptin Succinate concentration
and determine the 1Cso value using a suitable curve-fitting algorithm.

Insulin Resistance and Signhaling in 3T3-L1 Adipocytes

This section provides protocols to assess the effect of Trelagliptin Succinate on glucose
uptake and the PI-3K/AKT signaling pathway in differentiated 3T3-L1 adipocytes.[7][8]

Workflow for 3T3-L1 Adipocyte Assays

Cell Culture & Differentiation

Culture 3T3-L1 Preadipocytes

l

Induce Differentiation to Adipocytes

Trea&nent

Treat with Trelagliptin Succinate

T T

Glucose Uptake Assay GLUT4 Translocation Assay Western Blot for PI-3K/AKT Pathway

Click to download full resolution via product page
Caption: Experimental workflow for studying Trelagliptin's effects on 3T3-L1 adipocytes.
2.1. 3T3-L1 Adipocyte Differentiation

e Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
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Once confluent, induce differentiation by treating the cells with DMEM containing 10% FBS,
0.5 mM IBMX, 1 uM dexamethasone, and 1 pg/mL insulin for 2 days.

For the next 2 days, culture the cells in DMEM with 10% FBS and 1 pg/mL insulin.

Maintain the cells in DMEM with 10% FBS for another 4-6 days, changing the media every 2
days, until fully differentiated.

2.2. Glucose Uptake Assay

Differentiated 3T3-L1 adipocytes are serum-starved overnight.

Treat the cells with various concentrations of Trelagliptin Succinate (e.g., 50 and 100 uM)
for a specified period (e.g., 3 hours).[7]

Add D-glucose to the culture medium.[7]

After incubation, measure the glucose concentration in the supernatant using a glucose
oxidase-peroxidase method.[7]

Calculate glucose uptake as the difference between the initial and final glucose
concentrations in the medium.

2.3. GLUT4 Translocation Assay

Treat differentiated 3T3-L1 adipocytes with Trelagliptin Succinate (e.g., 3.4 mM) for 3
hours.[7][8]

Isolate the plasma membrane fraction by cell fractionation and high-speed centrifugation.[7]

Quantify the amount of GLUT4 in the plasma membrane fraction using an ELISA kit.[7][8]

2.4. Western Blot for PI-3K/AKT Signaling Pathway

Treat differentiated 3T3-L1 adipocytes with Trelagliptin Succinate (e.g., 50 and 100 uM).[7]

Lyse the cells and determine the protein concentration.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Probe the membrane with primary antibodies against total and phosphorylated forms of IRS-
1, PI-3K, and AKT. Use an antibody against a housekeeping protein (e.g., B-actin) as a
loading control.

 Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using
an enhanced chemiluminescence (ECL) detection system.

e Quantify the band intensities to determine the relative expression and phosphorylation levels
of the target proteins.

Signaling Pathway of Trelagliptin in Adipocytes
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Caption: Trelagliptin's effect on the PI-3K/AKT/GLUT4 signaling pathway in adipocytes.

GLP-1 Secretion Assay in NCI-H716 Cells

This protocol describes how to measure the effect of a compound on GLP-1 secretion from the

human enteroendocrine NCI-H716 cell line.

Workflow for GLP-1 Secretion Assay

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b560024?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Preparation

Seed cells in 96-well plate

Cell Culture L

Culture NCI-H716 cells

Incubate for cell adhesion

l Treaiment

Differentiate cells

Add Trelagliptin Succinate
(various concentrations)

Treaiment l

Treat with Test Compound Incubate for desired duration
(e.g., 24, 48, 72 hours)

' Assay

Incubate for 2 hours

Add MTT reagent

Detection L

Collect Supernatant Incubate for formazan formation
Measure GLP-1 by ELISA Add solubilization solution
Analyze Data Read absorbance at 570 nm

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b560024?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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